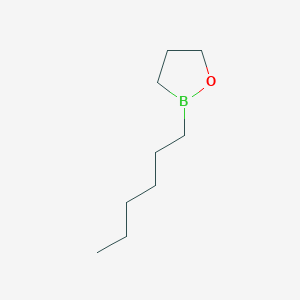
2-Hexyl-1,2-oxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1,2-oxaborolane is an organoboron compound with the molecular formula C9H19BO It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure
Méthodes De Préparation
The synthesis of 2-Hexyl-1,2-oxaborolane can be achieved through several methods. One common approach involves the reaction of hexyl alcohol with boron trihalides, such as boron trichloride, under controlled conditions. The reaction typically proceeds as follows:
C6H13OH+BCl3→C6H13BCl2+HCl
The resulting intermediate is then treated with a base, such as sodium hydroxide, to form this compound:
C6H13BCl2+NaOH→C6H13BO+NaCl+H2O
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Hexyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hexyl-1,2-oxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism by which 2-Hexyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Hexyl-1,2-oxaborolane can be compared with other oxaborolanes, such as 2-methyl-1,2-oxaborolane and 2-ethyl-1,2-oxaborolane. These compounds share a similar ring structure but differ in the alkyl group attached to the boron atom. The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- 2-Methyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
- 2-Propyl-1,2-oxaborolane
Propriétés
Numéro CAS |
10173-40-7 |
|---|---|
Formule moléculaire |
C9H19BO |
Poids moléculaire |
154.06 g/mol |
Nom IUPAC |
2-hexyloxaborolane |
InChI |
InChI=1S/C9H19BO/c1-2-3-4-5-7-10-8-6-9-11-10/h2-9H2,1H3 |
Clé InChI |
MMVNNFFYDXDWML-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCO1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


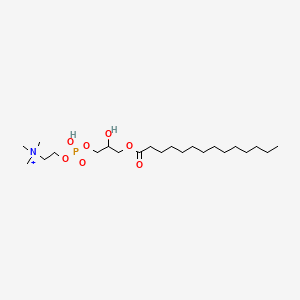
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
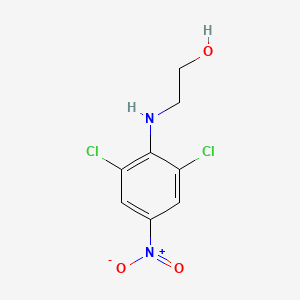
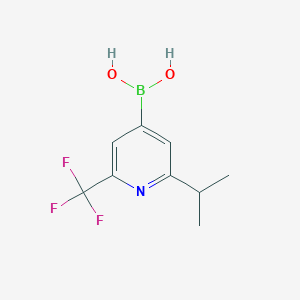
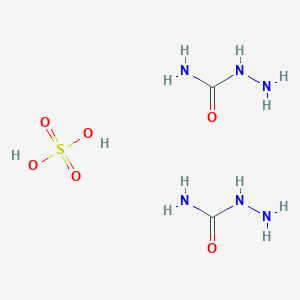

![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
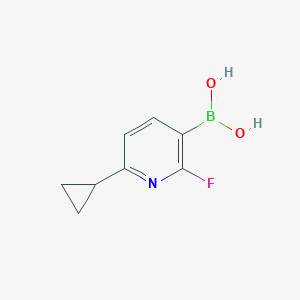
![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
